
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a useful research compound. Its molecular formula is C15H17ClN4O2S2 and its molecular weight is 384.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a novel synthetic molecule that has garnered attention due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer effects, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16ClN4O2S2 with a molecular weight of approximately 438.92 g/mol. Its structure includes a piperazine ring, a chlorothiophenyl sulfonyl group, and a pyridazine moiety, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds containing sulfonyl and piperazine groups exhibit significant antibacterial properties. The synthesized derivatives, including those similar to the target compound, showed varying degrees of activity against common bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak |
In vitro tests indicated that the compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Enzyme Inhibition
The target compound has been evaluated for its potential as an enzyme inhibitor, particularly against:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
- Urease : Associated with the treatment of urinary tract infections.
Research findings indicate that compounds with similar structures demonstrated strong inhibitory effects on AChE, with IC50 values ranging from 0.63 µM to 2.14 µM for various derivatives . This suggests that this compound may also exhibit comparable enzyme inhibition capabilities.
Anticancer Activity
The potential anticancer properties of the compound are linked to its ability to induce apoptosis in cancer cells. Studies have shown that piperazine derivatives can interact with DNA and inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The compound's sulfonamide group may enhance its efficacy by improving solubility and cellular uptake .
Case Studies
- Study on Antibacterial Effects : A series of synthesized compounds were tested against various bacterial strains, revealing that derivatives containing the sulfonamide group exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .
- Enzyme Inhibition Analysis : A comparative study involving several piperazine derivatives indicated that compounds with chlorothiophenyl groups showed superior AChE inhibition compared to others. The findings support the hypothesis that structural features significantly influence enzyme binding affinity and activity .
Propriétés
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-cyclopropylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S2/c16-13-4-6-15(23-13)24(21,22)20-9-7-19(8-10-20)14-5-3-12(17-18-14)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWCZBNJHRBWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.